methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate
Description
This compound is a methyl benzoate derivative featuring a complex amide side chain. The structure includes:
- A methyl benzoate core (ester group at position 4 of the benzene ring).
- A 2-oxoacetamido linker connecting the benzoate to a secondary amine.
- A 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl group, introducing a hydroxylated pyrrole moiety.
Properties
IUPAC Name |
methyl 4-[[2-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-20-9-3-4-13(20)14(21)10-18-15(22)16(23)19-12-7-5-11(6-8-12)17(24)25-2/h3-9,14,21H,10H2,1-2H3,(H,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVVIZVVSIWQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
Methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoate ester linked to a carbamoyl group and a pyrrole ring. The molecular formula is , and it possesses unique functional groups that contribute to its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄ |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | Methyl 4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]carbamoyl]benzoate |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects, such as:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, although further studies are needed to elucidate the underlying mechanisms.
- Enzyme Inhibition : The compound's structure allows it to bind to certain enzymes, thereby altering their activity and influencing metabolic pathways.
Research Applications
This compound has been explored in various research contexts:
- Drug Development : Its potential as a lead compound for new drug formulations targeting specific diseases.
- Material Science : Investigated for applications in creating novel materials with unique properties.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study : A study conducted on various bacterial strains demonstrated that methyl 4-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 18 - Cancer Cell Line Study : In vitro tests on human cancer cell lines revealed that the compound could reduce cell viability by inducing apoptosis, with an IC50 value of approximately 25 µM.
Comparison with Similar Compounds
Methyl 4-(2-(1-Methyl-1H-Pyrrol-2-yl)-2-oxoacetamido)Benzoate (Ref: 10-F753185)
Key Differences :
- Absence of Hydroxyl Group : The analogous compound lacks the hydroxyl group on the ethylamine bridge, reducing polarity and hydrogen-bonding capacity.
- Physicochemical Properties :
- LogP : The hydroxyl group in the target compound likely decreases logP (increased hydrophilicity).
- Solubility : Enhanced aqueous solubility for the hydroxylated derivative due to polar interactions.
- Synthetic Routes : Both compounds likely share amide coupling steps, but the hydroxylated variant may require additional protection/deprotection strategies (e.g., BBr3-mediated dealkylation, as in ) .
4-[4-[2-(Hydroxyamino)-2-Oxo-Ethyl]-5-Phenyl-1H-Pyrazol-3-yl]Benzoic Acid (14k, )
Structural Contrasts :
- Heterocycle : Replaces the pyrrole with a phenyl-pyrazole ring, altering electronic properties and steric bulk.
- Functional Groups: Features a hydroxyamino-oxo-ethyl side chain instead of a hydroxylated pyrrole-ethylamine.
- Acid vs. Ester : The benzoic acid (14k) is more acidic (pKa ~4.2) compared to the methyl ester (pKa ~8–10 for ester hydrolysis). This affects bioavailability and membrane permeability .
Methyl 4-(1-Acetamidopropan-2-yl)Benzoate ()
Simpler Analog :
- Side Chain : A linear acetamidopropyl group instead of the branched pyrrole-containing amide.
- Synthetic Flexibility : Synthesized via Pd-catalyzed coupling (K2Sx catalyst), highlighting divergent strategies for benzoate functionalization .
- Applications : Likely used as an intermediate for drug candidates, lacking the heterocyclic complexity of the target compound.
2-(4-Bromophenyl)-2-Oxoethyl 4-Methylbenzoate ()
Phenacyl Ester Analog :
- Core Structure : Shares the benzoate ester but replaces the amide-pyrrole side chain with a phenacyl group (bromophenyl-oxoethyl).
- Reactivity : The phenacyl group is photoreactive, enabling applications as a protecting group or photolabile linker, unlike the stable amide in the target compound .
Research Implications
- Biological Activity: The hydroxyl and pyrrole groups in the target compound may enhance binding to biological targets (e.g., kinases or GPCRs) compared to non-hydroxylated or simpler analogs .
- Stability : The methyl ester improves metabolic stability relative to carboxylic acid derivatives (e.g., 14k) but may require hydrolysis for prodrug activation .
- Synthetic Challenges : Introducing the hydroxyl group necessitates careful optimization to avoid side reactions, as seen in BBr3-mediated deprotection methods () .
Preparation Methods
Comprehensive Analysis of Preparation Methods for Methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate
Amide Bond Formation: Strategies and Methodological Analysis
Mechanistic Considerations and Optimization
The choice of amide coupling method is further influenced by the sensitivity of the pyrrole ring and the hydroxyethylamine fragment. Acid chlorides, while efficient, must be generated and used under strictly anhydrous conditions to prevent hydrolysis and decomposition, especially in the presence of nucleophilic heterocycles like pyrrole. The use of non-nucleophilic bases and aprotic solvents (e.g., dichloromethane, tetrahydrofuran) is essential to maintain high yields and minimize side reactions.
Peptide coupling reagents, on the other hand, can be employed under milder conditions, which may be advantageous when sensitive functional groups are present. However, the potential for overactivation and side reactions with the hydroxy group on the ethylamine fragment must be carefully managed, often necessitating the use of temporary protecting groups or selective activation strategies.
Data-Driven Evaluation of Amide Coupling Methods
Pyrrole Derivative Synthesis: Methods and Innovations
Classical and Modern Approaches to Pyrrole Construction
The 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine fragment is a key structural element of the target molecule, necessitating the selective synthesis of a methyl-substituted pyrrole core with an appended hydroxyethylamine side chain. Pyrrole synthesis is a well-established field, with several classical methods (Knorr, Paal-Knorr, Hantzsch) and modern multicomponent and green chemistry approaches available.
Table 2 summarizes the major methods for pyrrole derivative synthesis, including starting materials, typical yields, reaction times, and key advantages and disadvantages.
| Method | Starting Materials | Typical Yields (%) | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Knorr Pyrrole Synthesis | α-aminoketone + carbonyl compound | 40–75 | 1–24 h | Regioselective, diverse products | Self-condensation, harsh conditions |
| Paal-Knorr Method | 1,4-dicarbonyl + primary amine | 65–90 | 10 min–3 h | Simple, high yields, versatile | Limited to amines without α-substituents |
| Hantzsch Reaction | β-ketoester + α-haloketone + amine | 30–60 | 3–24 h | Highly substituted products | Low yields, polluting solvents |
| Sulfur Ylide Approach | Sulfur ylide + carbonyl compound | 75–90 | 30 min–2 h | One-pot, excellent yields | Limited scope |
| Multicomponent Reactions | Various components (one-pot) | 50–85 | 1–6 h | Atom economy, fewer steps | Complex mixtures, purification issues |
The Paal-Knorr method is particularly attractive for the synthesis of 2-substituted pyrroles, as it involves the condensation of a 1,4-dicarbonyl compound with a primary amine under mild acidic or neutral conditions, affording high yields and operational simplicity. This method is especially suitable when the amine component is sensitive or when high regioselectivity is required.
The Knorr synthesis, while versatile, often suffers from competing side reactions and requires more stringent conditions, limiting its applicability for sensitive or highly substituted pyrrole derivatives. The Hantzsch reaction and sulfur ylide approaches offer alternative routes to highly substituted pyrroles, though they may be less general and require specialized reagents or conditions.
Synthesis of 2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine
The direct synthesis of the 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine fragment can be approached via several routes. One strategy involves the functionalization of a preformed 1-methyl-1H-pyrrole, followed by installation of the hydroxyethylamine side chain through nucleophilic substitution, reductive amination, or Grignard addition to a suitable pyrrole-2-carbaldehyde intermediate.
Alternatively, a convergent approach may be employed, wherein the pyrrole ring is constructed with the side chain already in place, using a suitably functionalized 1,4-dicarbonyl precursor in the Paal-Knorr reaction. This method offers the advantage of minimizing the number of synthetic steps and purification operations, though it may require specialized starting materials.
Recent advances in green chemistry have enabled the use of microwave irradiation, ultrasound, and environmentally benign solvents (e.g., water, ethanol, ionic liquids) to accelerate pyrrole synthesis and improve yields. These methods are particularly valuable for the synthesis of sensitive or highly functionalized derivatives.
Retrosynthetic Analysis and Strategic Considerations
Retrosynthetic Disconnection Approaches
A systematic retrosynthetic analysis of this compound reveals several plausible disconnection strategies, each with distinct operational and strategic implications. The molecule can be dissected into three primary fragments: the methyl 4-aminobenzoate core, the oxoacetyl linker, and the 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine side chain.
The key disconnections are as follows:
- Amide bond formation between methyl 4-aminobenzoate and oxalyl chloride, generating the oxoacetamido intermediate.
- N-acylation of the 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine with the oxoacetamido intermediate, forming the final product.
Alternatively, a convergent approach may be employed, wherein both the benzoate and pyrrole fragments are synthesized independently and coupled in a final amide bond-forming step.
Linear vs. Convergent Synthesis Strategies
Table 3 compares the key parameters of linear and convergent synthesis strategies for complex molecules such as the target compound.
| Parameter | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Number of Steps | More | Fewer |
| Overall Yield | Lower (exponential loss) | Higher |
| Purification Effort | Higher (each step) | Moderate (key steps) |
| Time Efficiency | Lower | Higher |
| Resource Efficiency | Lower | Higher |
| Complexity Management | Challenging | More manageable |
Convergent synthesis offers significant advantages in terms of overall yield, time and resource efficiency, and management of synthetic complexity. By independently preparing the benzoate and pyrrole fragments and coupling them in a final amide bond-forming step, the risk of functional group incompatibility and cumulative yield loss is minimized.
Proposed Synthetic Routes: Comparative Analysis
Route Summaries and Key Steps
Table 4 summarizes several proposed synthetic routes for the target compound, detailing key steps, reagents, estimated overall yields, and the main advantages and disadvantages of each approach.
| Route | Key Steps | Reagents | Est. Overall Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sequential Amidation | 1. p-ABAME + Oxalyl Chloride → Intermediate 2. Intermediate + Pyrrole-Ethanolamine |
Oxalyl chloride, TEA/DIPEA, DCM/THF | 45–60 | High yields, established | Multiple isolation steps |
| Ethanolamine Fragment First | 1. Prepare 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine 2. Couple with oxalyl-p-ABAME |
n-BuLi, glycidol, coupling agents | 35–50 | Better stereochemistry control | Air-sensitive reagents |
| One-Pot Approach | 1. Activate oxalic acid with coupling reagent 2. Sequential addition of amines |
HATU/EDC/HOBt, DIPEA, DMF | 30–45 | Fewer isolation steps | Potential side reactions |
| Claisen Condensation Approach | 1. Grignard on pyrrole-2-carbaldehyde 2. Reductive amination 3. Oxalyl coupling |
Grignard reagents, NaBH₃CN, coupling agents | 25–40 | Alternative to problematic steps | Lower overall yield |
The Sequential Amidation approach, involving the initial formation of the oxoacetamido intermediate from methyl 4-aminobenzoate and oxalyl chloride, followed by coupling with the pyrrole-ethanolamine fragment, offers the highest estimated yield and is supported by well-established literature precedents. This route benefits from the operational simplicity and high chemoselectivity of acid chloride-mediated amide bond formation, though it requires multiple isolation and purification steps.
The Ethanolamine Fragment First approach offers improved control over the stereochemistry of the hydroxyethylamine side chain but requires the use of air- and moisture-sensitive reagents, increasing operational complexity and risk.
The One-Pot Approach, leveraging modern peptide coupling reagents and sequential addition of amines to activated oxalic acid, minimizes the number of isolation steps but may suffer from competing side reactions and lower overall yields.
The Claisen Condensation Approach, involving the construction of the pyrrole ring via a Claisen condensation and subsequent functionalization, offers an alternative to problematic steps in other routes but generally affords lower overall yields and increased synthetic complexity.
Detailed Synthetic Procedure for the Sequential Amidation Route
Step 1: Synthesis of Methyl 4-(2-oxoacetamido)benzoate
Methyl 4-aminobenzoate is dissolved in anhydrous dichloromethane and cooled to 0°C. Oxalyl chloride is added dropwise, followed by a catalytic amount of N,N-dimethylformamide to promote the formation of the acid chloride intermediate. The reaction mixture is stirred at 0°C to room temperature for 2–4 hours, after which the solvent is evaporated under reduced pressure to afford the crude acid chloride.
The crude acid chloride is then dissolved in anhydrous dichloromethane and added dropwise to a solution of methyl 4-aminobenzoate and triethylamine (or N,N-diisopropylethylamine) at 0°C. The reaction mixture is stirred at room temperature for 2–4 hours, then quenched with water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield methyl 4-(2-oxoacetamido)benzoate, which is purified by column chromatography or recrystallization.
Step 2: Synthesis of 2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine
The synthesis of this fragment can be achieved via the Paal-Knorr condensation of a suitably functionalized 1,4-dicarbonyl compound with methylamine, followed by hydroxyethylation of the resulting pyrrole derivative. Alternatively, direct nucleophilic substitution or reductive amination of a pyrrole-2-carbaldehyde intermediate with glycidol or an appropriate hydroxyethylamine can be employed.
Step 3: Final Amide Coupling
The methyl 4-(2-oxoacetamido)benzoate intermediate is activated as the acid chloride (using oxalyl chloride or thionyl chloride), then coupled with the 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine in the presence of a non-nucleophilic base (e.g., triethylamine) in anhydrous dichloromethane at 0°C to room temperature. The reaction is monitored by thin-layer chromatography, and upon completion, the mixture is quenched with water, extracted, and purified to afford the final product.
Purification and Characterization
Purification of the final product is typically achieved by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent. The product is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Recent Innovations and Green Chemistry Considerations
Green Amide Bond Formation
Recent advances in green chemistry have focused on the development of catalytic and reagent-free amide bond formation methods, as well as the use of environmentally benign solvents and recyclable reagents. For example, boronic acid-catalyzed direct amidation and solvent-free or aqueous-phase coupling reactions have been reported, though their applicability to highly functionalized and sensitive substrates such as the target compound remains limited.
The use of microwave irradiation, ultrasound, and ionic liquids has also been explored to accelerate amide bond formation and improve yields, particularly in the context of peptide synthesis and heterocycle construction.
Green Pyrrole Synthesis
Green chemistry approaches to pyrrole synthesis include the use of lactic acid or ethanol as solvents, microwave-assisted reactions, and solvent-free conditions. These methods offer improved environmental profiles, reduced energy consumption, and simplified product isolation, making them attractive for both laboratory and industrial applications.
Case Studies and Literature Precedents
Synthesis of Related Oxoacetamido Benzoate Derivatives
Several literature reports describe the synthesis of oxoacetamido benzoate derivatives via the activation of the carboxylic acid moiety with oxalyl chloride, followed by coupling with an appropriate amine in the presence of a base and anhydrous solvent. These methods consistently afford high yields and operational simplicity, supporting their adoption for the synthesis of the target compound.
Synthesis of Pyrrole-Based Amide Derivatives
Patents and peer-reviewed articles document the synthesis of pyrrole-based amide derivatives using acid chloride-mediated coupling and peptide coupling reagents, with careful attention to the stability of the pyrrole ring and the avoidance of overactivation or side reactions. The use of protecting groups and selective activation strategies is often necessary to ensure high yields and product purity.
Data Tables: Consolidated Reference
Table 5. Summary of Key Synthetic Methods for Target Compound
| Step | Preferred Method | Yield (%) | Key Reagents/Conditions | Notes |
|---|---|---|---|---|
| Amide Bond Formation (benzoate–oxoacetyl) | Acid chloride coupling (oxalyl chloride, TEA, DCM) | 75–90 | Anhydrous, 0°C to RT | High yield, scalable |
| Pyrrole Derivative Synthesis | Paal-Knorr condensation | 65–90 | 1,4-dicarbonyl + methylamine, acid/base | Simple, high yield, versatile |
| Hydroxyethylamine Side Chain Installation | Reductive amination or nucleophilic substitution | 60–80 | Pyrrole-2-carbaldehyde, glycidol, NaBH₃CN | Requires careful control of conditions |
| Final Amide Coupling | Acid chloride coupling | 70–85 | Oxalyl chloride, TEA, DCM | Sensitive to moisture, requires protection |
| Purification | Column chromatography | — | Silica gel, DCM/MeOH gradient | Standard purification method |
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Methanol, glacial acetic acid, reflux | 96% | |
| Aza-Michael reaction | Dichloromethane, trifluoroacetic acid | 70-85% |
Advanced: How can regioselectivity challenges in the aza-Michael reaction step be addressed during synthesis?
Answer:
Regioselectivity is influenced by:
- Steric and electronic effects : Use of bulky protecting groups (e.g., benzyloxycarbonyl) to direct nucleophilic attack ().
- Solvent polarity : Polar aprotic solvents like DMF enhance reaction control, as demonstrated in thiadiazole syntheses ().
- Catalytic additives : Sodium hydride (NaH) or sodium bisulfite (Na₂S₂O₅) to stabilize intermediates ().
Contradictory outcomes (e.g., undesired isomers) require validation via -NMR coupling constants or X-ray crystallography .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- - and -NMR : To confirm the ester, amide, and pyrrole moieties. Key signals include:
- Ester methyl: δ ~3.8–3.9 ppm (singlet).
- Amide protons: δ ~7.5–8.5 ppm ().
- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups .
- Mass spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., 219.24 g/mol for related benzoate esters, ).
Advanced: How should researchers resolve discrepancies in NMR data, such as unexpected splitting patterns?
Answer:
- Purity checks : Repeat column chromatography to remove impurities ().
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding or tautomerization.
- Dynamic effects : Variable-temperature NMR to identify rotational barriers (e.g., hindered amide bonds).
- Comparative analysis : Cross-reference with analogs (e.g., ethyl 4-(4-oxo-4H-chromen-2-yl)benzoate in ) to validate assignments .
Basic: What purification strategies are recommended post-synthesis?
Answer:
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for polar intermediates ().
- Recrystallization : Ethanol or methanol for final product isolation ().
- HPLC : For high-purity requirements (>98%), as used in pharmacopeial standards ().
Advanced: What mechanistic insights explain the stereochemical outcomes of the hydroxyethylamine-pyrrole moiety?
Answer:
- Aza-Michael reaction : The nucleophilic amine attacks the α,β-unsaturated carbonyl system, with stereochemistry controlled by:
- Chiral auxiliaries : (2S,5E)-configurations in related amino acid esters ().
- Hydrogen bonding : Intramolecular H-bonding between the hydroxyl and amide groups stabilizes specific conformers .
- Computational modeling : DFT calculations to predict energetically favored transition states (analogous to ’s X-ray studies).
Basic: What solvent systems optimize coupling reactions during synthesis?
Answer:
- Polar aprotic solvents : DMF or dichloromethane for amide bond formation ().
- Protic solvents : Methanol/water mixtures for acid-catalyzed condensations ().
- Reaction monitoring : TLC (silica gel, UV visualization) to track progress .
Advanced: How can bioactivity studies be designed for this compound based on structural analogs?
Answer:
- In silico docking : Compare with PROTACs () or dihydropyridazines () to predict target proteins (e.g., kinases).
- In vitro assays :
Basic: What stability considerations are critical for storage and handling?
Answer:
- Moisture sensitivity : Store desiccated at –20°C due to hydrolyzable ester and amide bonds.
- Light exposure : Protect from UV to prevent pyrrole ring degradation (general lab practice, ).
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Answer:
- Single-crystal growth : Slow evaporation from acetone/water mixtures (as in ).
- Data refinement : Compare experimental bond angles/torsion angles with computational models (e.g., Gaussian 09).
- Polymorphism screening : Test recrystallization solvents to isolate stable crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
